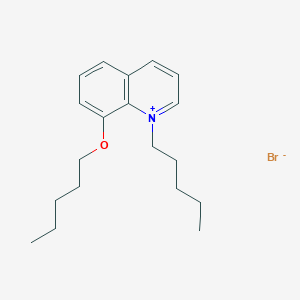
Quinolinium, 1-pentyl-8-(pentyloxy)-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolinium, 1-pentyl-8-(pentyloxy)-, bromide is a synthetic compound with a molecular formula of C19H28BrNO . This compound is part of the quinolinium family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of Quinolinium, 1-pentyl-8-(pentyloxy)-, bromide typically involves the reaction of quinoline derivatives with pentyl bromide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Chemical Reactions Analysis
Quinolinium, 1-pentyl-8-(pentyloxy)-, bromide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinium oxides.
Reduction: Reduction reactions can convert it into quinolinium hydrides.
Scientific Research Applications
Quinolinium, 1-pentyl-8-(pentyloxy)-, bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Quinolinium, 1-pentyl-8-(pentyloxy)-, bromide involves its interaction with specific molecular targets. It is known to interact with cellular membranes, altering their permeability and affecting cellular processes. The compound can also inhibit certain enzymes, leading to changes in metabolic pathways .
Comparison with Similar Compounds
Quinolinium, 1-pentyl-8-(pentyloxy)-, bromide is unique due to its specific structure and properties. Similar compounds include:
PB-22: A synthetic cannabinoid with a quinoline substructure.
Properties
CAS No. |
143896-14-4 |
|---|---|
Molecular Formula |
C19H28BrNO |
Molecular Weight |
366.3 g/mol |
IUPAC Name |
8-pentoxy-1-pentylquinolin-1-ium;bromide |
InChI |
InChI=1S/C19H28NO.BrH/c1-3-5-7-14-20-15-10-12-17-11-9-13-18(19(17)20)21-16-8-6-4-2;/h9-13,15H,3-8,14,16H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
RMXSYSKLPASWQT-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC[N+]1=CC=CC2=C1C(=CC=C2)OCCCCC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


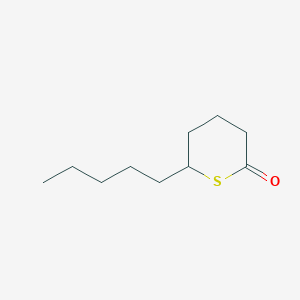
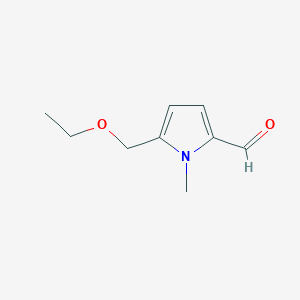
![2-Oxazolidinone, 3-[(4S)-4-methyl-1-oxohexyl]-4-(phenylmethyl)-, (4S)-](/img/structure/B12565786.png)
![2-[(1R)-cyclohept-2-en-1-yl]-4-methoxyphenol](/img/structure/B12565794.png)
![{[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B12565809.png)
![Diethyl [2-(pyridin-3-yl)ethyl]phosphonate](/img/structure/B12565814.png)

![Ethyl 5-amino-3-(4-(tert-butyl)phenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B12565824.png)
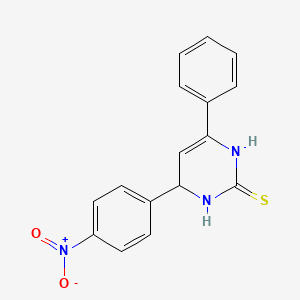
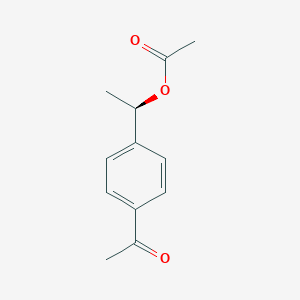
![1,3,5-Tris{[4-(isocyanatomethyl)cyclohexyl]methyl}-1,3,5-triazinane-2,4,6-trione](/img/structure/B12565841.png)
![2-amino-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B12565846.png)
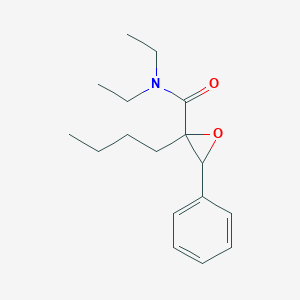
![4-{[(2R)-1-Ethoxy-1-oxopropan-2-yl]oxy}phenyl benzoate](/img/structure/B12565853.png)
